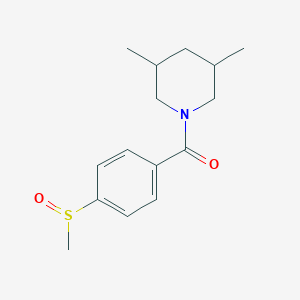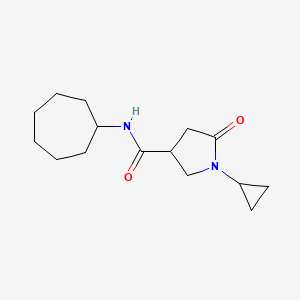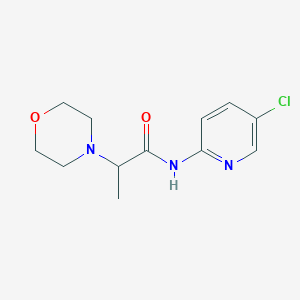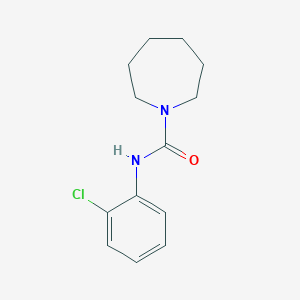![molecular formula C9H13ClN2OS B7506389 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Mécanisme D'action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea catalyzes the fourth step in the synthesis of pyrimidine nucleotides, which is the oxidation of dihydroorotate to orotate. By inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea decreases the production of pyrimidine nucleotides, which leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have potent biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have anti-inflammatory and antiviral properties. It has been investigated as a potential treatment for viral infections, such as hepatitis C and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is its potent inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which makes it a promising therapeutic agent for cancer and viral infections. However, there are also some limitations to using 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potency as an inhibitor of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea can also make it toxic to normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to play a role in the activation of immune cells, and inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea with 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea could potentially modulate the immune response in these diseases. Another potential direction is to investigate its potential as a treatment for viral infections, such as hepatitis C and HIV. Finally, further studies are needed to optimize the synthesis method of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea to improve its yield and purity for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the reaction of 5-chlorothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding aldehyde. The aldehyde then reacts with 1,3,3-trimethylurea in the presence of a base to yield 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. This synthesis method has been reported in several scientific journals and has been optimized for high yields and purity.
Applications De Recherche Scientifique
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, antiviral, and anticancer properties. The inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea by 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and an increase in cell death. Therefore, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been investigated as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c1-11(2)9(13)12(3)6-7-4-5-8(10)14-7/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKPWPQYSQJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)



![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
